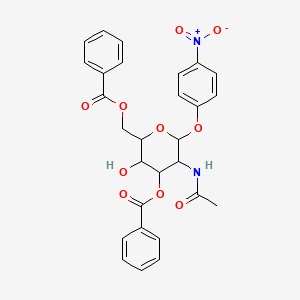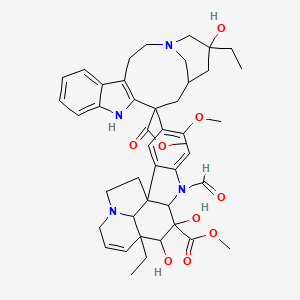
4-Desacetyl Vincristine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Desacetyl Vincristine is an antitumor agent used against human colon carcinoma . It is a metabolite of Vincristine .
Synthesis Analysis
The primary metabolite of Vincristine is 4-O-desacetyl-vincristine, which possesses specific antitumor activity but is notably less potent than the parent drug . Extension of these studies provided a total synthesis of vincristine via N-desmethylvinblastine .
Molecular Structure Analysis
4-Desacetyl Vincristine Methosulfate contains a total of 119 bonds; 65 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 4 double bonds, 16 aromatic bonds, 3 five-membered rings, 5 six-membered rings, and 6 nine-membered rings .
Chemical Reactions Analysis
Vinca alkaloids including vincristine and vinblastine work by disrupting microtubule dynamics, causing mitotic arrest and cell death .
Applications De Recherche Scientifique
Treatment of Lung Cancer
4-Desacetyl Vincristine has been significantly useful in the treatment of lung cancer . It attaches to tubulin fibrils and prevents filament polymerization, which leads to mitosis inhibition in cancer cells .
Treatment of Lymphocyte-based Leukaemia
This compound has shown effectiveness in the treatment of lymphocyte-based leukaemia . It works by disrupting the growth of cancer cells, thereby inhibiting the progression of the disease .
Treatment of Glioblastomas
Glioblastomas, a type of brain cancer, have also been treated with 4-Desacetyl Vincristine . The drug’s ability to inhibit cell division makes it a potent agent against this aggressive form of cancer .
Treatment of Acute Myeloid Leukaemia
Acute myeloid leukaemia is another area where 4-Desacetyl Vincristine has found application . It helps in controlling the rapid growth of myeloid cells in the bone marrow .
Use in Combination Therapies
4-Desacetyl Vincristine is often administered in combination with other chemotherapeutic agents to enhance its effectiveness and reduce adverse drug effects . For example, it is used in combination regimens for Hodgkin cancer, including MOPP (Mustragen, Oncovin®, procarbazine, and prednisone) and COPP (cyclophosphamide, Oncovin®, procarbazine, and prednisone) .
Development of Nanoformulations
The development of vincristine-based nanoformulations is a promising area of research . These nanoformulations aim to improve the pharmacokinetic profile of the drug and enable tumor-specific targeting .
Overcoming Drug Resistance
One of the challenges in cancer treatment is drug resistance. Research is being conducted to enhance the effectiveness of 4-Desacetyl Vincristine in overcoming drug resistance in cancer cells .
Environment-friendly Production Techniques
Efforts are being made to establish environment-friendly production techniques for 4-Desacetyl Vincristine . This includes exploring the potential of microorganisms in the production of this compound .
Safety And Hazards
Orientations Futures
The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches . Endophytes could thus be selected to produce beneficial secondary metabolites required for the biosynthesis of vinca alkaloids .
Propriétés
IUPAC Name |
methyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H54N4O9/c1-6-40(53)21-26-22-43(38(51)56-4,34-28(13-17-46(23-26)24-40)27-11-8-9-12-31(27)45-34)30-19-29-32(20-33(30)55-3)48(25-49)36-42(29)15-18-47-16-10-14-41(7-2,35(42)47)37(50)44(36,54)39(52)57-5/h8-12,14,19-20,25-26,35-37,45,50,53-54H,6-7,13,15-18,21-24H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQATJBOCJPFCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54N4O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desacetyl Vincristine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




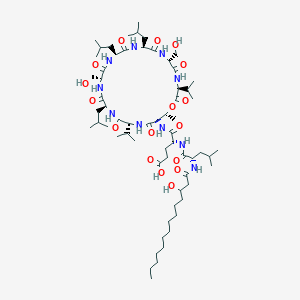
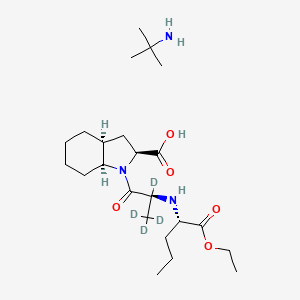


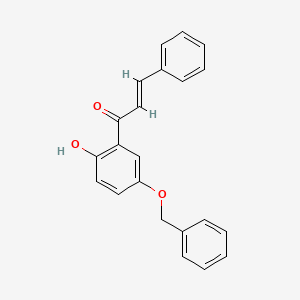
![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)
